2-{[5-(4-fluorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide” is a chemical compound with the molecular formula C27H17F4N3O2S2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound involves several key components, including a thieno[2,3-d]pyrimidin-2-yl group, a 4-fluorophenyl group, and a 3-phenyl-1,2,4-thiadiazol-5-yl group . The fluorine atoms are disordered over two sites with occupancies of 0.627 (3) and 0.373 (3) in the phenylene-oxazolyl-phenyl and in oxazolyl-phenyl fragments, respectively .
Physical and Chemical Properties Analysis
The compound is a yellow solid with a melting point of 328–330 °C . It has a molecular weight of 555.5663928 .
Scientific Research Applications
Pharmacological Evaluation and Drug Development
The compound has been a focus in pharmacological evaluations, particularly in the development of inhibitors for specific enzymes or proteins. For instance, it has been explored in the context of glutaminase inhibitors, which are crucial in cancer therapeutics. Studies on analogs of this compound reveal insights into improving drug-like properties and solubility, contributing to the development of potential treatments for lymphoma and other cancers (Shukla et al., 2012).
Molecular Imaging and Diagnostic Applications
Compounds structurally related to this chemical have been used in molecular imaging, especially in positron emission tomography (PET). They serve as selective ligands for certain proteins, aiding in the visualization of biological processes related to neuroinflammation and other conditions (Dollé et al., 2008).
Anticancer Research
There's significant interest in this compound and its derivatives for anticancer research. It's involved in the synthesis of compounds that exhibit cytotoxic activities against various cancer cell lines. These studies contribute to understanding the molecular mechanisms of cancer and developing new therapeutic strategies (Abu-Melha, 2021).
Exploration in Antimicrobial Applications
This compound is also pivotal in synthesizing derivatives with antimicrobial properties. Research in this area focuses on creating new compounds that can act against a range of bacterial and fungal pathogens, contributing to the development of new antibiotics and antifungal agents (Badiger et al., 2013).
Computational Chemistry and Drug Design
Computational studies involving this compound and its derivatives are crucial in drug discovery and development. These studies provide insights into the molecular structure, interactions, and potential pharmacokinetic properties, which are essential in designing effective and safe drugs (Mary et al., 2020).
Synthesis of Novel Heterocyclic Compounds
Research involving this compound often focuses on synthesizing new heterocyclic compounds with potential therapeutic applications. These studies expand the chemical space and contribute to the discovery of new molecules with diverse biological activities (Alqasoumi et al., 2009).
Properties
IUPAC Name |
2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18FN5O2S3/c29-19-13-11-17(12-14-19)21-15-37-25-23(21)26(36)34(20-9-5-2-6-10-20)28(32-25)38-16-22(35)30-27-31-24(33-39-27)18-7-3-1-4-8-18/h1-15H,16H2,(H,30,31,33,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXDXXVYGHFUOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)CSC3=NC4=C(C(=CS4)C5=CC=C(C=C5)F)C(=O)N3C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18FN5O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.